molecular formula C12H9F3N4O2 B1452590 2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate CAS No. 1240529-55-8

2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate

Cat. No. B1452590
M. Wt: 298.22 g/mol
InChI Key: NHPXLWBHMNIUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate (TF-PTZC) is a small molecule that has been used in a variety of scientific research applications. It is a common reagent in organic synthesis and has been used in the production of many pharmaceuticals and other compounds. TF-PTZC is a versatile molecule that has been used in a variety of biochemical and physiological studies, and has a wide range of potential applications due to its unique properties.

Scientific Research Applications

Triazine Derivatives in Drug Development

Triazine derivatives have been extensively researched for their wide range of biological activities, making them significant in the development of new drugs. Triazoles, a subclass of triazines, are known for their diverse structural variations and have found applications in anti-inflammatory, antimicrobial, antitumoral, and antiviral therapies, among others. The exploration of novel triazoles is driven by the need for more efficient synthetic methods that align with green chemistry principles and address emerging health challenges, including antibiotic-resistant bacteria and neglected diseases (Ferreira et al., 2013).

Carbamates in Environmental Analysis

Carbamates, another chemical family relevant to the compound , are analyzed for their presence in environmental samples, particularly water. The analysis is crucial due to the widespread use of carbamate pesticides and their potential environmental impact. Techniques like gas chromatography (GC) and liquid chromatography (LC) are employed to detect carbamates at low levels, aiding in environmental monitoring and risk assessment (Liška & Slobodnik, 1996).

Chemical Reactivity and Biological Activity

The synthesis and reactivity of 1,2,4-triazin derivatives, including thioxo-triazines, have been investigated for their potential in medicinal and biological applications. These compounds exhibit significant anticancer, anti-HIV, and antimicrobial activities, highlighting their importance in drug discovery and development. The reactivity of these systems is influenced by factors like solvent polarity, temperature, and tautomeric forms, which are critical for designing effective therapeutic agents (Makki et al., 2019).

Triazine-Based Heterocyclic Compounds

Triazine-based heterocyclic compounds have been reviewed for their significant pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties. The triazine nucleus serves as a core moiety in drug development, leading to a range of synthetic derivatives with potent pharmacological activities. This highlights the versatility and potential of triazine derivatives in contributing to new therapeutic agents (Verma et al., 2019).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2/c13-12(14,15)7-21-11(20)18-10-17-9(6-16-19-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPXLWBHMNIUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-phenyl-1,2,4-triazin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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